molecular formula C16H18N2O2 B8610537 2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide CAS No. 74699-48-2

2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide

Cat. No. B8610537
M. Wt: 270.33 g/mol
InChI Key: OMTCVRUNLDZSTQ-UHFFFAOYSA-N
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Patent
US05075313

Procedure details

A solution of 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole (4.12 g, 12 mmol), 2-amino-N-(3-isopropoxyphenyl)benzamide (3.48 g, 13 mmol), and PPTS (1.64 g, 6.5 mmol) in 50 ml of pyridine was refluxed for 3.5 days. The reaction mixture was then evaporated in vacuo to dryness, and the residue was taken up in methylene chloride. The product was chromatographed (30% ethyl acetate/hexanes, SiO2) and the title product (2.13 g, 36%) crystallized by allowing the fractions containing product to evaporate: mp 179°-181° C.
Name
3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1(C)O[C:6](=O)[CH:5]([CH2:9][C:10]2[C:18]3[C:13](=[CH:14][CH:15]=[C:16]([Br:19])[CH:17]=3)[NH:12][CH:11]=2)C(=O)O1.[NH2:22][C:23]1[CH:41]=[CH:40][CH:39]=[CH:38][C:24]=1[C:25]([NH:27][C:28]1[CH:33]=[CH:32][CH:31]=[C:30]([O:34][CH:35]([CH3:37])[CH3:36])[CH:29]=1)=[O:26].CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>N1C=CC=CC=1>[Br:19][C:16]1[CH:17]=[C:18]2[C:13](=[CH:14][CH:15]=1)[NH:12][CH:11]=[C:10]2[CH2:9][CH2:5][C:6]1[N:27]([C:28]2[CH:33]=[CH:32][CH:31]=[C:30]([O:34][CH:35]([CH3:36])[CH3:37])[CH:29]=2)[C:25](=[O:26])[C:24]2[C:23](=[CH:41][CH:40]=[CH:39][CH:38]=2)[N:22]=1 |f:2.3|

Inputs

Step One
Name
3-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-yl)methyl-5-bromoindole
Quantity
4.12 g
Type
reactant
Smiles
CC1(OC(C(C(O1)=O)CC1=CNC2=CC=C(C=C12)Br)=O)C
Name
Quantity
3.48 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=CC(=CC=C2)OC(C)C)C=CC=C1
Name
Quantity
1.64 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The product was chromatographed (30% ethyl acetate/hexanes, SiO2)
CUSTOM
Type
CUSTOM
Details
the title product (2.13 g, 36%) crystallized
ADDITION
Type
ADDITION
Details
containing product
CUSTOM
Type
CUSTOM
Details
to evaporate

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2C(=CNC2=CC1)CCC1=NC2=CC=CC=C2C(N1C1=CC(=CC=C1)OC(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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